Cas no 35175-80-5 (Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro-)

Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- is a fluorinated aromatic alcohol characterized by its high degree of halogen substitution, which imparts unique chemical properties. The presence of four fluorine atoms and a chlorine atom on the benzene ring enhances its electron-withdrawing effects, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural features contribute to improved stability and reactivity in electrophilic substitution reactions. The compound’s lipophilicity and steric profile also make it suitable for applications requiring controlled functionalization of aromatic systems. Careful handling is advised due to potential reactivity with strong nucleophiles or reducing agents.
Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- structure
35175-80-5 structure
Product Name:Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro-
CAS No:35175-80-5
MF:C7H3ClF4O
MW:214.544735193253
CID:304294
PubChem ID:17750855
Update Time:2025-06-08

Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro-
    • (4-chloro-2,3,5,6-tetrafluorophenyl)methanol
    • 4-CHLORO-2,3,5,6-TETRAFLUORO BENZYLALCOHOL
    • 2,3,5,6-tetrafluoro-4-chlorobenzyl alcohol
    • 4-Chloro-2,3,5,6-tetrafluorobenzylalkohol
    • C142
    • FT-0617994
    • 2-Methyl-2-hexenoicacid
    • A822625
    • DTXSID50590724
    • 35175-80-5
    • SCHEMBL6441426
    • 4-CHLORO-2,3,5,6-TETRAFLUOROBENZYLALCOHOL
    • Inchi: 1S/C7H3ClF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2
    • InChI Key: HMYXKHZCEYROAL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=C(CO)C(=C1F)F)F)F

Computed Properties

  • Exact Mass: 213.98100
  • Monoisotopic Mass: 213.9808551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.38870

Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- Pricemore >>

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Additional information on Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro-

Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- (CAS No. 35175-80-5): A Comprehensive Overview

Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- (CAS No. 35175-80-5) is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to a class of molecules that exhibit a high degree of fluorine substitution, which is a common feature in many modern drugs and agrochemicals. The presence of multiple fluorine atoms in its structure imparts specific electronic and steric effects that can influence its reactivity, solubility, and biological activity.

The chemical structure of Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, along with a hydroxymethyl group at the 4-position and a chlorine atom at the 4-position as well. This arrangement creates a molecule with a high degree of electronic complexity, making it a valuable scaffold for medicinal chemists seeking to develop novel compounds with enhanced pharmacological properties.

In recent years, there has been growing interest in fluorinated aromatic alcohols due to their potential as intermediates in the synthesis of various biologically active compounds. The fluorine atoms in these molecules can modulate the lipophilicity and metabolic stability of the parent drug molecules, which are critical factors in drug design. For instance, the introduction of fluorine atoms can increase the binding affinity of a drug to its target protein or enzyme, thereby enhancing its therapeutic efficacy.

One of the most compelling aspects of Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- is its utility as a building block for more complex molecules. Researchers have leveraged this compound to synthesize various derivatives that exhibit interesting biological activities. For example, studies have shown that certain fluorinated aromatic alcohols can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. The chlorine substituent at the 4-position further enhances the reactivity of this molecule, allowing for facile functionalization through nucleophilic substitution reactions.

The synthesis of Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the fluorination of chlorobenzene derivatives followed by selective hydroxylation and methylation. Advanced techniques such as cross-coupling reactions and palladium-catalyzed transformations have also been employed to introduce additional functional groups into the molecule with high precision.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its effects on various biological pathways and have found that it can modulate enzyme activity and cell signaling processes. For instance, studies suggest that derivatives of Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- may have anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, some preliminary studies have indicated that these compounds may exhibit antiviral and antibacterial activities.

The structural features of Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro- make it an attractive candidate for further development into therapeutic agents. The combination of fluorine atoms and other substituents creates a molecule with both lipophilic and hydrophilic regions, which can improve its solubility and bioavailability. Furthermore,the presence of both hydroxymethyl and chloro groups provides multiple sites for further chemical modification,allowing for the creation of highly tailored derivatives with optimized pharmacokinetic profiles.

In conclusion,Benzenemethanol,4-chloro-2,3,5,6-tetrafluoro-(CAS No.35175—80—5) is a multifaceted compound with significant potential in pharmaceutical research.Its unique structural features,including multiple fluorine substitutions,make it a valuable scaffold for developing novel drugs with enhanced therapeutic efficacy.Further studies are warranted to fully elucidate its biological activities and explore its potential as an intermediate in drug synthesis.

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